molecular formula C16H14N2S2 B5595779 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole

2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole

Cat. No.: B5595779
M. Wt: 298.4 g/mol
InChI Key: QEGYBIWMEKCIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole typically involves the reaction of benzhydryl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the benzhydrylsulfanyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications .

Properties

IUPAC Name

2-benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-12-17-18-16(19-12)20-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGYBIWMEKCIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.